molecular formula C19H19N3O3S B11251406 N-(2,4-dimethoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide

Cat. No.: B11251406
M. Wt: 369.4 g/mol
InChI Key: TUURJXAMFBZVIJ-UHFFFAOYSA-N
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Description

DMQSA , is a fascinating compound with diverse applications. Its chemical structure consists of a quinoxaline ring system linked to an acetamide group via a sulfur atom. The two methoxy groups on the phenyl ring enhance its lipophilicity and influence its biological properties.

Preparation Methods

Synthetic Routes::

    Quinoxaline Synthesis: DMQSA can be synthesized by reacting 2,4-dimethoxyaniline with 3-methylquinoxaline-2-thiol in the presence of a suitable base (e.g., potassium carbonate) to form the desired product.

    Acetamide Formation: The resulting quinoxaline-thiol intermediate is then acetylated using acetic anhydride or acetyl chloride to yield DMQSA.

Industrial Production:: While DMQSA is not produced on a large scale, its synthesis can be scaled up for research purposes or specialized applications. Industrial production typically involves batch processes with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

DMQSA undergoes several important reactions:

    Oxidation: It can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the quinoxaline ring or the sulfur atom can lead to various products.

    Substitution: Nucleophilic substitution reactions occur at the sulfur atom, leading to diverse derivatives. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Chemistry::

  • DMQSA serves as a versatile building block for designing novel organic molecules due to its unique structure.
  • Researchers explore its reactivity in various synthetic transformations.
Biology and Medicine::

    Anticancer Properties: DMQSA exhibits promising anticancer activity by inhibiting specific enzymes or pathways involved in tumor growth.

    Antioxidant Effects: Its methoxy groups contribute to antioxidant properties, protecting cells from oxidative stress.

    Neuroprotective Potential: Studies suggest DMQSA may protect neurons from damage and neurodegenerative diseases.

Industry::
  • DMQSA derivatives find applications in materials science, such as liquid crystals and organic semiconductors.

Mechanism of Action

The exact mechanism of DMQSA’s effects depends on its specific application. For instance:

  • In cancer research, it may interfere with cell cycle progression or induce apoptosis.
  • As an antioxidant, it scavenges free radicals and prevents oxidative damage.

Comparison with Similar Compounds

DMQSA’s uniqueness lies in its combination of quinoxaline and acetamide moieties. Similar compounds include quinoxaline derivatives and acetamides, but DMQSA’s specific arrangement sets it apart.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H19N3O3S/c1-12-19(22-15-7-5-4-6-14(15)20-12)26-11-18(23)21-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

TUURJXAMFBZVIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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